molecular formula C9H10BrFO2 B14039019 6-Bromo-2-fluoro-3-propoxyphenol

6-Bromo-2-fluoro-3-propoxyphenol

Cat. No.: B14039019
M. Wt: 249.08 g/mol
InChI Key: KYUWVNJLHQSFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoro-3-propoxyphenol is a halogenated phenolic compound featuring bromo, fluoro, and propoxy substituents on an aromatic ring. Such halogenated phenols are critical intermediates in organic synthesis, particularly in pharmaceutical and materials science research. Their reactivity is influenced by the electronic effects of substituents, with bromine and fluorine modulating electrophilic substitution patterns and the propoxy group contributing steric bulk and lipophilicity.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

6-bromo-2-fluoro-3-propoxyphenol

InChI

InChI=1S/C9H10BrFO2/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4,12H,2,5H2,1H3

InChI Key

KYUWVNJLHQSFCB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic bromination of phenol using a brominating reagent such as aluminum bromide (AlBr3) in the presence of a suitable solvent . The fluorination can be achieved using a fluorinating agent like Selectfluor. The propoxy group is introduced through an etherification reaction using propyl bromide and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 6-Bromo-2-fluoro-3-propoxyphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-propoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the propoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated or modified propoxy derivatives.

Scientific Research Applications

6-Bromo-2-fluoro-3-propoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-propoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The propoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Bromo-2-fluoro-3-propoxyphenol with key analogs from the evidence, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Halogenated Aromatic Compounds

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
6-Bromo-2-fluoro-3-propoxyphenylboronic acid Br (6), F (2), OPr (3), B(OH)₂ C₉H₁₁BBrFO₃ Suzuki-Miyaura cross-coupling reagent; stable at room temperature
6-Bromo-2-fluoro-3-methoxyphenylboronic acid Br (6), F (2), OMe (3), B(OH)₂ C₈H₈BBrFO₃ Smaller alkoxy group enhances solubility; used in drug intermediate synthesis
6-Bromo-2-fluoro-3-methylphenylboronic acid Br (6), F (2), Me (3), B(OH)₂ C₈H₈BBrFO₂ Methyl group increases lipophilicity; applicable in material science
6-Bromo-2-fluorobenzyl alcohol Br (6), F (2), CH₂OH C₇H₆BrFO Alcohol functionality enables esterification/oxidation; pharmaceutical intermediate

Key Findings:

Substituent Effects on Reactivity: Propoxy vs. Methoxy/Methyl: The propoxy group in this compound introduces greater steric hindrance and lipophilicity compared to methoxy or methyl substituents. This may reduce reaction rates in cross-coupling but improve membrane permeability in bioactive molecules . Fluorine vs. Chlorine: Fluorine's strong electron-withdrawing effect deactivates the aromatic ring more than chlorine, directing electrophilic attacks to specific positions (e.g., para to fluorine in certain cases) .

Functional Group Influence: Boronic Acid vs. Phenol: Boronic acids (e.g., 6-Bromo-2-fluoro-3-propoxyphenylboronic acid) are pivotal in Suzuki-Miyaura reactions, whereas phenolic hydroxyl groups may participate in hydrogen bonding or serve as protecting groups in multistep syntheses . Stability: Boronic acids in the evidence are noted for room-temperature stability, whereas phenols may require protection from oxidation under similar conditions .

Applications: Pharmaceutical Intermediates: Bromo-fluoro-phenylboronic acids are widely used in API (Active Pharmaceutical Ingredient) synthesis, while phenolic analogs may serve as precursors for antiviral or anticancer agents . Material Science: Methyl and methoxy derivatives exhibit tunable electronic properties for OLEDs or conductive polymers, whereas propoxy-substituted compounds could enhance thermal stability .

Biological Activity

6-Bromo-2-fluoro-3-propoxyphenol is a phenolic compound characterized by the presence of bromine and fluorine atoms, along with a propoxy group attached to a benzene ring. Its molecular formula is C9H10BrFO2C_9H_{10}BrFO_2 and it has a molecular weight of approximately 249.08 g/mol. This compound has garnered attention in various fields due to its potential biological activity and applications in medicinal chemistry, materials science, and biochemical studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine can enhance its binding affinity, while the propoxy group may improve solubility and bioavailability. Such interactions may modulate enzymatic activity or influence receptor signaling pathways.

Case Studies and Research Findings

  • Medicinal Chemistry Applications :
    • Research indicates that phenolic compounds similar to this compound can act as inhibitors for various enzymes, including cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in inflammatory processes. A study demonstrated that modifications in the alkoxy groups significantly affect the inhibitory potency against COX enzymes, suggesting that this compound may exhibit similar properties .
  • Antimicrobial Activity :
    • A comparative study on phenolic compounds revealed that derivatives with halogen substitutions exhibit enhanced antimicrobial properties. The presence of bromine and fluorine in this compound could potentially increase its efficacy against bacterial strains, making it a candidate for further investigation in antimicrobial drug development .
  • Biochemical Assays :
    • In biochemical assays, this compound has been utilized as a probe to study enzyme kinetics and protein interactions. Its unique chemical structure allows researchers to explore enzyme-substrate dynamics effectively, providing insights into metabolic pathways relevant to disease states .

Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Biological Activity
6-Bromo-2-fluoro-3-methoxyphenolC9H10BrF O2Moderate COX inhibition; potential anti-inflammatory
6-Bromo-2-fluoro-3-isopropoxyphenolC9H10BrF O2High binding affinity for specific receptors
This compound C9H10BrF O2 Potential antimicrobial activity; enzyme inhibitor

Synthesis and Production

The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common method includes the bromination of 2-fluoro-3-propoxyphenol using bromine or a brominating agent under controlled conditions. The reaction is often conducted in organic solvents like dichloromethane at low temperatures to minimize side reactions .

Industrial Production Methods

For industrial applications, optimization for higher yields and purity is essential. Continuous flow reactors and automated systems are commonly employed to ensure consistent quality. Advanced purification techniques such as recrystallization and chromatography are also utilized to enhance production efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.